molecular formula C13H15N3O4S B7577272 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid

3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid

Cat. No. B7577272
M. Wt: 309.34 g/mol
InChI Key: PRKWPGWXGYVGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid, also known as MPEB, is a chemical compound that has been widely studied in scientific research due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid involves its interaction with mGluR5. 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid binds to the allosteric site of mGluR5 and enhances its activity, resulting in increased signaling through the receptor. This leads to downstream effects such as increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects
3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic target for these disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects in various biological systems. However, one limitation of using 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid is its relatively low potency compared to other mGluR5 ligands, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for research on 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid. One area of research is its potential application in the treatment of neurological disorders such as anxiety, depression, and schizophrenia. Further preclinical studies are needed to determine the efficacy and safety of 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid in these disorders. Another area of research is the development of more potent and selective mGluR5 ligands based on the structure of 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid. This could lead to the development of new therapeutics for various neurological disorders.

Synthesis Methods

The synthesis of 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid involves the reaction of 3-bromoethylbenzoate with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base, followed by the addition of sulfonyl chloride. This results in the formation of 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid as a white crystalline solid with a melting point of 165-167°C.

Scientific Research Applications

3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid has been extensively studied for its potential application in various fields of scientific research. One of the main areas of research is its use as a ligand for the metabotropic glutamate receptor subtype 5 (mGluR5). 3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid has been shown to bind selectively to mGluR5 and modulate its activity, making it a potential therapeutic target for various neurological disorders such as anxiety, depression, and schizophrenia.

properties

IUPAC Name

3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-12(8-14-16-9)21(19,20)15-6-5-10-3-2-4-11(7-10)13(17)18/h2-4,7-8,15H,5-6H2,1H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKWPGWXGYVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid

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